
Arginino-succinic Acid Disodium Salt (>80per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginino-succinic Acid Disodium Salt: is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of ammonia to urea, which is then excreted from the body. The compound is often used in biochemical research and has significant implications in understanding metabolic disorders such as argininosuccinic aciduria .
Mechanism of Action
Target of Action
Arginino-succinic Acid Disodium Salt primarily targets the urea cycle in the liver . It is an important intermediate in this cycle, which is crucial for the detoxification of ammonia in the body .
Mode of Action
The compound interacts with its targets through a series of enzymatic reactions. Some cells synthesize argininosuccinic acid from citrulline and aspartic acid and use it as a precursor for arginine in the urea cycle or citrulline-NO cycle . The enzyme that catalyzes the reaction is argininosuccinate synthetase .
Biochemical Pathways
Argininosuccinic acid is involved in the urea cycle and the citrulline-NO cycle . It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine . Additionally, argininosuccinic acid is a precursor to fumarate in the citric acid cycle via argininosuccinate lyase .
Result of Action
The primary result of the action of Arginino-succinic Acid Disodium Salt is the production of arginine, a semi-essential amino acid that plays a vital role in various biological processes . It also leads to the production of fumarate, a key intermediate in the citric acid cycle .
Biochemical Analysis
Biochemical Properties
Arginino-succinic Acid Disodium Salt interacts with several enzymes, proteins, and other biomolecules. The enzyme that catalyzes the reaction of Arginino-succinic Acid Disodium Salt from citrulline and aspartic acid is argininosuccinate synthetase . This compound is also a precursor to fumarate in the citric acid cycle via argininosuccinate lyase .
Cellular Effects
Arginino-succinic Acid Disodium Salt has various effects on cells and cellular processes. For instance, it influences cell function by participating in the urea cycle or citrulline-NO cycle . It also plays a role in the synthesis of arginine, a semi-essential amino acid .
Molecular Mechanism
At the molecular level, Arginino-succinic Acid Disodium Salt exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the conversion of citrulline to arginine, catalyzed by argininosuccinate synthetase .
Temporal Effects in Laboratory Settings
It has been used in the spectrophotometric measurement of argininosuccinate lyase (ASL) enzymatic activity in cell extracts .
Metabolic Pathways
Arginino-succinic Acid Disodium Salt is involved in the urea cycle, a major metabolic pathway . It interacts with enzymes such as argininosuccinate synthetase and argininosuccinate lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arginino-succinic Acid Disodium Salt can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods: Industrial production of Arginino-succinic Acid Disodium Salt involves the fermentation process using genetically modified microorganisms that overexpress the necessary enzymes. The product is then purified through crystallization and ion-exchange chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Arginino-succinic Acid Disodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of argininosuccinic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of argininosuccinic acid.
Reduction: Reduced forms of argininosuccinic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Arginino-succinic Acid Disodium Salt is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In biological research, it is used to study the urea cycle and its associated disorders. It helps in understanding the metabolic pathways and the role of various enzymes involved.
Medicine: The compound is used in the diagnosis and treatment of metabolic disorders such as argininosuccinic aciduria. It is also used in the development of therapeutic interventions for these disorders.
Industry: In the industrial sector, Arginino-succinic Acid Disodium Salt is used in the production of various biochemical reagents and as a component in the formulation of certain pharmaceuticals .
Comparison with Similar Compounds
L-Argininosuccinic Acid Lithium Salt: Similar in structure but contains lithium instead of sodium.
L-Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.
L-Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness: Arginino-succinic Acid Disodium Salt is unique due to its specific role in the urea cycle and its importance in diagnosing and treating metabolic disorders. Unlike other similar compounds, it serves as a direct precursor to both arginine and fumarate, making it a critical component in the detoxification of ammonia .
Properties
CAS No. |
918149-29-8 |
|---|---|
Molecular Formula |
C₁₀H₁₆N₄Na₂O₆ |
Molecular Weight |
334.24 |
Synonyms |
N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt; N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt; Argininosuccinic A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


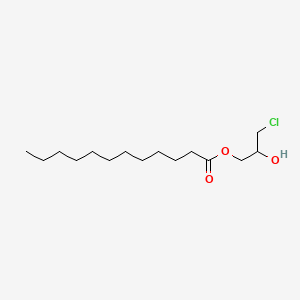
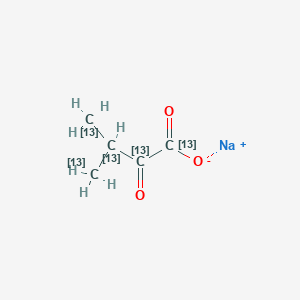
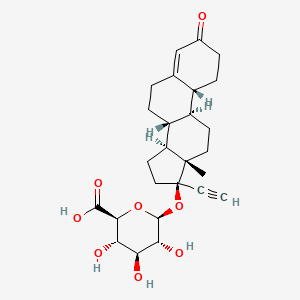
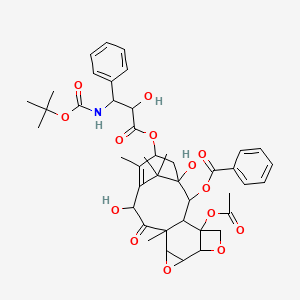
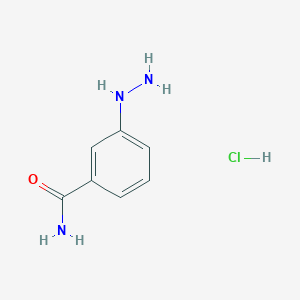
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)
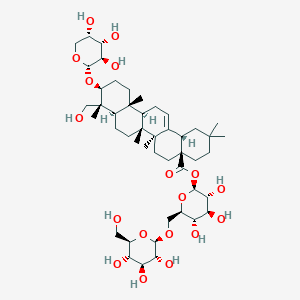

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)
![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
